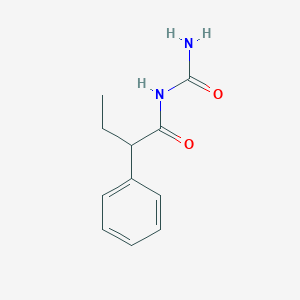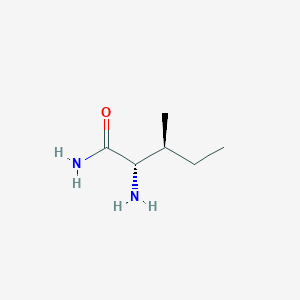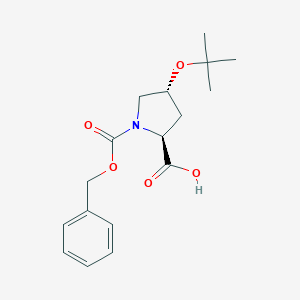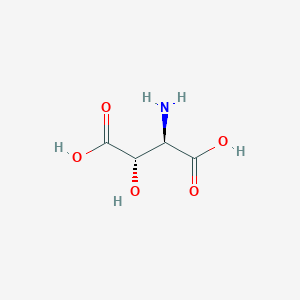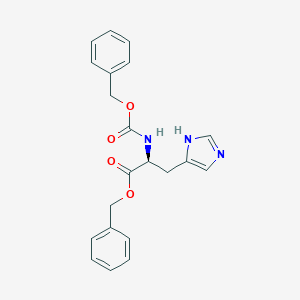
Z-D-Leu-OH
概要
説明
Synthesis Analysis
A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The molecular formula of N-Cbz-D-leucine is C14H19NO4 . The InChI key is USPFMEKVPDBMCG-GFCCVEGCSA-N . The canonical SMILES structure is CC©CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 .Chemical Reactions Analysis
N-Cbz-D-leucine is involved in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ .Physical And Chemical Properties Analysis
N-Cbz-D-leucine has a molecular weight of 265.30 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The XLogP3-AA is 2.8 .科学的研究の応用
分子生物学におけるプロテアーゼ
プロテアーゼは、タンパク質中のペプチド結合を加水分解できる酵素であり、生物学的プロセスにおける重要な役割と、多くの病原体のライフサイクルにおける役割から、医学的および薬学的にも大きな重要性を持ちます . Z-D-Leu-OHはプロテアーゼとして、以下を含む多くの研究用途があります。
ジペプチドの非酵素的合成
疎水性N-ベンジルオキシカルボニル-L-フェニルアラニン(Cbz-Phe)と親水性L-ロイシン(Leu)から、N,N'-ジシクロヘキシルカルボジイミド(DCC)を縮合剤として、逆ミセル系を用いてN-ベンジルオキシカルボニル-L-フェニルアラニル-L-ロイシン(Cbz-Phe-Leu)の非酵素的合成を行った。逆ミセル系は、界面活性剤としてビス(2-エチルヘキシル)ナトリウムスルホサクシネート(AOT)とイソオクタンで構成されています . このプロセスは、this compoundがジペプチドの合成に持つ可能性を示しています。
非天然アミノ酸合成のための酵素工学
酵素の使用は、非天然アミノ酸(ncAAs)を調製するための汎用性の高いアプローチとして登場しており、天然の酵素は、より効率的にncAAsを合成し、アミノ酸のアルファベットを拡張するように設計することができます . This compoundは、非天然アミノ酸として、このプロセスを通じてより効率的に合成することができます。
α,β-不飽和カルボニル化合物の合成
α,β-不飽和カルボニル化合物は、有機化学における重要な構成要素です。これらの触媒的合成は、過去数十年にわたって注目を集めています。 既知の方法論の中で、カルボニル化反応は、容易に入手可能なさまざまな基質を、貴重なα,β-不飽和カルボニル化生成物に変換するための原子効率の高いツールボックスを表しています . This compoundは、これらのカルボニル化反応で潜在的に使用できます。
アミノ酸分析
アミノ酸分析装置は、タンパク質またはペプチド加水分解物のアミノ酸組成に関する定性的および定量的情報を提供します . This compoundは、アミノ酸として、これらの分析装置を使用して分析し、その組成に関する貴重な情報を提供することができます。
Safety and Hazards
Users should avoid dust formation and breathing mist, gas, or vapors of N-Cbz-D-leucine . Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
作用機序
Target of Action
Z-D-Leu-OH, also known as N-Cbz-D-leucine or ®-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, is primarily targeted towards proteolytic enzymes . These enzymes, also known as peptidases, proteases, or proteinases, are capable of hydrolyzing peptide bonds in proteins and play a key role in biological processes and the life-cycle of many pathogens .
Mode of Action
The compound interacts with its target, the proteolytic enzymes, through a specific process. The acyl donor this compound is activated by a carbamoylmethyl (Cam) ester and chymotrypsin (E) to form an enzyme-substrate complex. This is followed by the formation of a covalently linked Z-D-Leu-E intermediate with the loss of the carbamoylmethyl ester . If this intermediate is attacked by water, hydrolysis occurs, resulting in this compound .
Biochemical Pathways
This compound affects the biochemical pathways involving proteolytic enzymes. These enzymes are extensively applied in several sectors of industry and biotechnology. They are involved in numerous research applications, including the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, preparation of recombinant antibody fragments for research, diagnostics and therapy, exploration of the structure-function relationships by structural studies, removal of affinity tags from fusion proteins in recombinant protein techniques, peptide sequencing, and proteolytic digestion of proteins in proteomics .
Result of Action
The result of this compound’s action is the modulation of proteolytic enzyme activity. By interacting with these enzymes, this compound can influence various biological processes and pathways. This includes the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, and more .
生化学分析
Biochemical Properties
Z-D-Leu-OH plays a crucial role in various biochemical reactions. It is involved in the synthesis of polypeptides . The structural requirement for the recognition by l-type amino acid transporter 1 (LAT1) includes having carbonyl oxygen, alkoxy oxygen of the carboxyl group, amino group, and a hydrophobic side chain .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . It promotes energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis while inhibiting protein degradation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It activates the mTOR signaling pathway, leading to increased protein synthesis . The activation of mTORC1 by this compound and its derivatives involves two successive events: the cellular uptake by LAT1 and the activation of mTORC1 following transport .
Metabolic Pathways
This compound is involved in various metabolic pathways. Approximately 80% of Leu, a nutritionally essential branched-chain amino acid from which this compound is derived, is used for protein synthesis, while the remainder is converted to α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB) in skeletal muscle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily facilitated by LAT1
特性
IUPAC Name |
(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPFMEKVPDBMCG-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426462 | |
| Record name | N-Cbz-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28862-79-5 | |
| Record name | N-Cbz-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



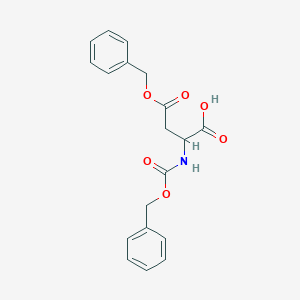

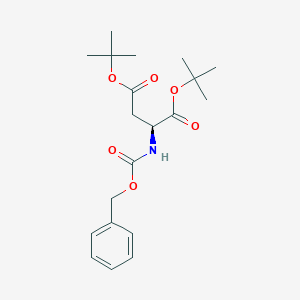
![N-[(benzyloxy)carbonyl]-L-aspartic acid](/img/structure/B554431.png)
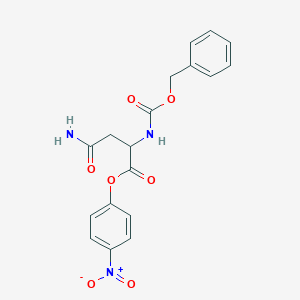
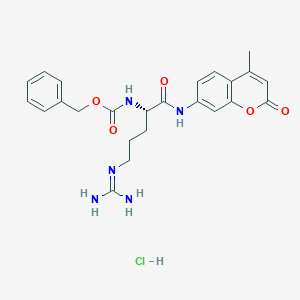
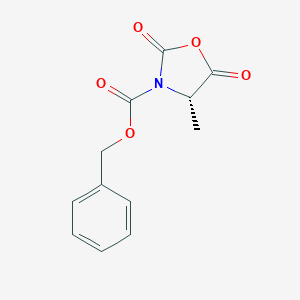
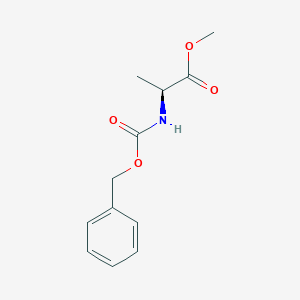
![N-[(Benzyloxy)carbonyl]-L-alanine](/img/structure/B554441.png)
